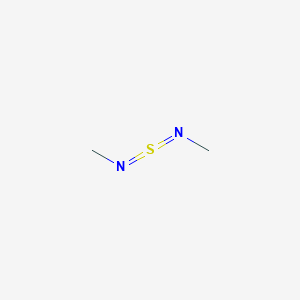
胰岛素
描述
猪胰岛素是从猪胰腺中提取的一种胰岛素形式。它是一种多肽激素,由 51 个氨基酸组成,排列成两条链,称为 A 链和 B 链,通过二硫键连接。猪胰岛素已被用于治疗糖尿病几十年,尤其是在重组人胰岛素问世之前。它的结构与人胰岛素非常相似,仅有一个氨基酸不同,使其成为治疗用途的可行替代品 .
科学研究应用
猪胰岛素已广泛应用于各个领域的科学研究中:
化学: 它作为一种模型蛋白,用于研究蛋白质折叠、稳定性和相互作用。
生物学: 研究人员使用猪胰岛素来研究胰岛素信号通路及其在葡萄糖代谢中的作用。
医学: 猪胰岛素已用于开发用于糖尿病管理的胰岛素疗法。它也对胰岛素抵抗和相关代谢疾病的研究起到了重要作用。
作用机制
猪胰岛素通过与胰岛素受体 (IR) 结合发挥作用,IR 是一种异四聚体蛋白,由两个细胞外 α 亚基和两个跨膜 β 亚基组成。胰岛素与 IR 的 α 亚基结合会刺激受体 β 亚基固有的酪氨酸激酶活性。这种激活触发了一系列细胞内信号通路,从而促进葡萄糖摄取、糖原合成和抑制糖异生 .
与相似化合物的比较
相似化合物
人胰岛素: 与猪胰岛素在结构上相似,仅有一个氨基酸不同。人胰岛素是使用重组 DNA 技术生产的。
牛胰岛素: 从牛胰腺中提取,它与人胰岛素相差三个氨基酸。
胰岛素类似物: 胰岛素的修饰形式,例如胰岛素赖脯胰岛素、胰岛素门冬胰岛素和胰岛素地特胰岛素,旨在具有不同的药代动力学特性.
猪胰岛素的独特性
猪胰岛素与人胰岛素的结构相似,使其成为治疗用途的合适替代品,尤其是在重组人胰岛素不可用时。它在糖尿病管理中的悠久历史及其在胰岛素疗法开发中的作用突出了它在内分泌学领域的重要性 .
准备方法
合成路线和反应条件
猪胰岛素的制备涉及从猪胰腺中提取和纯化胰岛素。该过程从胰腺组织的均质化开始,然后进行酸乙醇提取以分离胰岛素。然后对粗提物进行各种色谱技术,例如离子交换和尺寸排阻色谱,以纯化胰岛素 .
工业生产方法
在工业环境中,猪胰岛素的生产涉及大规模的提取和纯化过程。从屠宰场收集胰腺,使用酸乙醇或酸丙酮方法提取胰岛素。然后通过多个色谱步骤纯化粗胰岛素,以达到高纯度。生物技术的发展也使得通过替换特定的氨基酸将猪胰岛素转化为人胰岛素前体成为可能 .
化学反应分析
反应类型
猪胰岛素会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰胰岛素分子以增强其稳定性和功效至关重要。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂用于氧化胰岛素分子,这会导致二硫键的形成。
还原: 二硫苏糖醇 (DTT) 等还原剂用于断裂二硫键,从而可以修饰胰岛素的结构。
主要形成的产物
这些反应形成的主要产物包括具有增强药代动力学和药效学特性的各种胰岛素类似物和衍生物。这些修饰的胰岛素旨在提供更好的血糖控制并降低低血糖风险 .
相似化合物的比较
Similar Compounds
Human Insulin: Structurally similar to porcine insulin, differing by only one amino acid. Human insulin is produced using recombinant DNA technology.
Bovine Insulin: Derived from the pancreas of cows, it differs from human insulin by three amino acids.
Insulin Analogs: Modified forms of insulin, such as insulin lispro, insulin aspart, and insulin glargine, designed to have different pharmacokinetic properties.
Uniqueness of Porcine Insulin
Porcine insulin’s structural similarity to human insulin makes it a suitable alternative for therapeutic use, especially in cases where recombinant human insulin is not available. Its long history of use in diabetes management and its role in the development of insulin therapies highlight its significance in the field of endocrinology .
属性
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESYZHRGYRDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O76S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5778 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Insulin exerts its effects by binding to the insulin receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].
ANone: Insulin is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.
ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of insulin, not its material properties.
ANone: Insulin itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.
A: Computational chemistry plays a crucial role in understanding insulin-receptor interactions and designing insulin analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of insulin and its analogs with the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.
ANone: The structure-activity relationship of insulin is complex and has been extensively studied. Modifications at various positions within the insulin molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.
ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including insulin. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.
A: While the provided papers primarily focus on the mechanism of action and effects of insulin, they do provide some insights into its pharmacokinetic (PK) properties. For example, insulin lispro, a rapid-acting insulin analog, exhibits faster absorption and a shorter duration of action compared to regular human insulin [, ]. This difference in PK profile allows for better postprandial glucose control.
ANone: Numerous studies have demonstrated the efficacy of insulin in both in vitro and in vivo settings.
- Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that insulin stimulates DNA synthesis and cell growth, effects that are enhanced by insulin sensitizers like pioglitazone [].
- Animal models: Research using Zucker obese (ZO) rats, a model of obesity and insulin resistance, has shown that chronic hyperinsulinemia impairs insulin signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between insulin resistance, mitochondrial dysfunction, and heart disease.
- Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with insulin glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].
ANone: Insulin resistance is a complex metabolic disorder characterized by impaired insulin action in target tissues. Several mechanisms contribute to insulin resistance, including:
- Impaired insulin signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt insulin signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
- Reduced insulin receptor expression: Chronic hyperinsulinemia can lead to downregulation of insulin receptors, further contributing to insulin resistance [].
ANone: While not extensively discussed in the provided papers, research on novel insulin delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:
ANone: Several biomarkers are being investigated to predict the efficacy of insulin therapy, monitor treatment response, and identify potential adverse effects. Some examples include:
- Autoantibodies: The presence of autoantibodies against insulin, insulin receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].
ANone: A variety of analytical methods are employed in insulin research, including:
- Radioimmunoassay (RIA): A highly sensitive technique used to quantify insulin levels in biological samples [, ].
- Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure insulin concentrations [, ].
- High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify insulin and its analogs [].
ANone: The provided research papers do not focus on the environmental impact of insulin.
ANone: The provided research papers do not focus on this aspect of insulin.
ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of insulin to guarantee its safety, efficacy, and consistency.
A: Insulin has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against insulin []. This immune response can impact the efficacy of insulin therapy. Research suggests that insulin analogs may have different immunogenic profiles compared to human insulin [].
ANone: Information on drug-transporter interactions is not provided in the research papers.
ANone: The research papers do not provide details on this aspect of insulin.
ANone: The research papers focus primarily on insulin and do not delve into alternative treatments for diabetes.
ANone: The research papers do not provide information on insulin recycling and waste management.
ANone: Insulin research benefits from a robust infrastructure and numerous resources, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




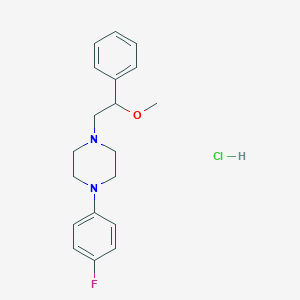
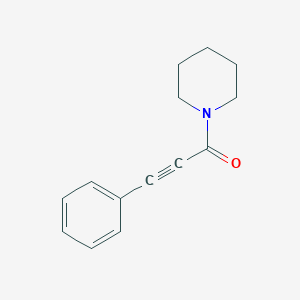
![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)
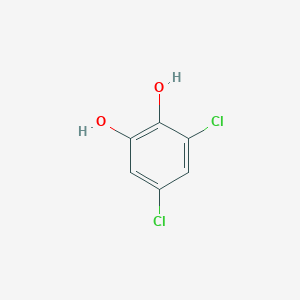

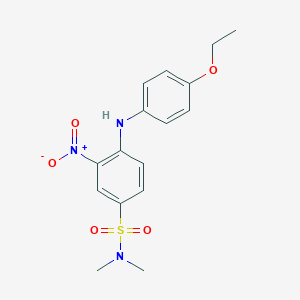
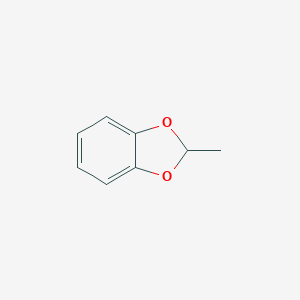
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

